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molecular formula C11H22N2O2 B8694773 Butyl 2-(4-aminopiperidin-1-yl)acetate

Butyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No. B8694773
M. Wt: 214.30 g/mol
InChI Key: RYHBZXUGJJEVBJ-UHFFFAOYSA-N
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Patent
US06638951B1

Procedure details

A solution of hydrogen chloride in isopropanol (6 ml) was added to 1.35 g of n-butyl 4-tert-butoxycarbonylamino-1-piperidineacetate, and the mixture was stirred at room temperature for 15 minutes. The solvent was evaporated, and the residue was added with 5 ml of tetrahydrofuran and 1.3 ml of triethylamine. The precipitated solid was filtered off, and the solvent of the filtrate was evaporated to obtain 1.04 g of colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]([O:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:18])[CH2:12][CH2:11]1)=O)(C)(C)C>C(O)(C)C>[NH2:9][CH:10]1[CH2:11][CH2:12][N:13]([CH2:16][C:17]([O:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:18])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added with 5 ml of tetrahydrofuran and 1.3 ml of triethylamine
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1CCN(CC1)CC(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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